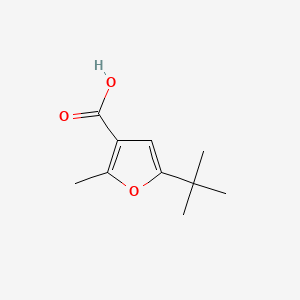

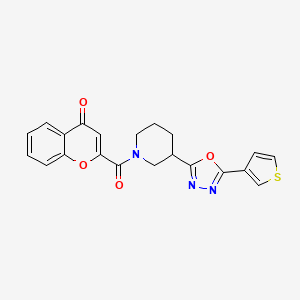

![molecular formula C17H14N4O4 B2711887 N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-nitrobenzamide CAS No. 897616-91-0](/img/structure/B2711887.png)

N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-nitrobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-nitrobenzamide” is a chemical compound that belongs to the class of pyrido[1,2-a]pyrimidines . Pyrido[1,2-a]pyrimidines are well-known pharmacophores and have been prepared from various precursors .

Synthesis Analysis

The synthesis of pyrido[1,2-a]pyrimidines involves various methods. One such method involves the transformation of dimethyl acetone-1,3-dicarboxylate . Another method involves a cascade reaction of aldehydes, malanonitrile, and 2-aminopyridine .Chemical Reactions Analysis

The chemical reactions involving pyrido[1,2-a]pyrimidines are diverse. For instance, a metal-free C-3 chalcogenation of 4H-pyrido[1,2-a]pyrimidin-4-one has been reported, which involves a cascade reaction of aldehydes, malanonitrile, and 2-aminopyridine .Scientific Research Applications

Structural and Thermochemical Studies

Research has explored the structural and thermochemical properties of related compounds, highlighting their potential in forming molecular complexes and solvates. These studies provide insights into the stability, molar ratios, and alternative routes for preparing anhydrous co-crystals, expanding the possibilities for new solid forms involving active pharmaceutical ingredients (APIs) (Vangala, Tan, & Chow, 2013).

Anticancer and Antimicrobial Applications

Several studies focus on the synthesis of new heterocycles incorporating similar moieties, displaying significant anticancer and antimicrobial activities. These findings suggest the potential of such compounds in the development of novel therapeutic agents against various cancer cell lines and microbial infections (Bondock, Rabie, Etman, & Fadda, 2008).

Molecular Interactions and Drug Design

Investigations into the molecular interactions, crystal structures, and drug design strategies of related compounds have been conducted. This research aids in understanding the molecular basis of drug action, facilitating the design of more effective and targeted pharmaceutical agents. Structural analyses, for example, have uncovered specific tautomeric forms and heteromeric intermolecular interactions, crucial for drug design (Rajam, Muthiah, Butcher, Jasinski, & Glidewell, 2017).

Photophysical Properties and Sensing Applications

The photophysical properties of pyrimidine-phthalimide derivatives related to the compound have been synthesized and studied for their potential in pH-sensing applications. These compounds exhibit solid-state fluorescence and solvatochromism, which can be tuned for specific applications in sensing and material science (Yan, Meng, Li, Ge, & Lu, 2017).

Future Directions

Mechanism of Action

Target of Action

Similar compounds have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.

Mode of Action

It’s suggested that similar compounds bind into the active site of certain enzymes, such as integrase, where the keto oxygen atom at position c-4 and nitrogen atom of the ring moiety chelate the mg2+ ion . This could potentially be a mode of action for this compound as well.

Biochemical Pathways

Compounds with similar structures have been found to possess various biological activities , suggesting that this compound may also influence multiple biochemical pathways.

Result of Action

Similar compounds have shown moderate inhibitory properties against certain viruses , suggesting that this compound may also have antiviral effects.

properties

IUPAC Name |

N-(2,8-dimethyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-3-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N4O4/c1-10-6-7-20-14(8-10)18-11(2)15(17(20)23)19-16(22)12-4-3-5-13(9-12)21(24)25/h3-9H,1-2H3,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCJVDCHNVGPFGC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=NC(=C(C(=O)N2C=C1)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-])C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

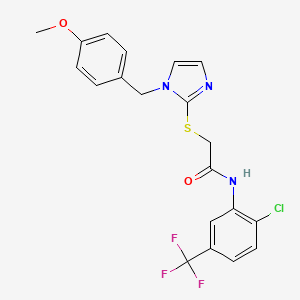

![(Z)-N-(5,7-dimethyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-4-(methylsulfonyl)benzamide](/img/structure/B2711804.png)

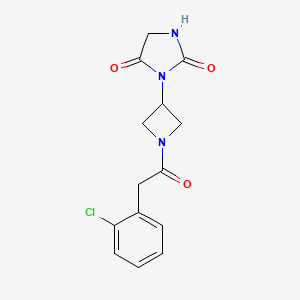

![1-[1-(6-Cyclobutylpyrimidin-4-yl)azetidin-3-yl]-2-cyclopropylbenzimidazole](/img/structure/B2711805.png)

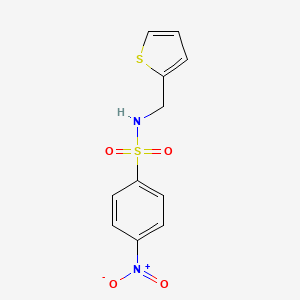

![2-(methylsulfanyl)-N-{2-[(1H-pyrazol-1-yl)methyl]phenyl}pyridine-3-carboxamide](/img/structure/B2711812.png)

![2-chloro-N-{1-[(methylcarbamoyl)methyl]-1H-indol-6-yl}pyridine-3-carboxamide](/img/structure/B2711814.png)

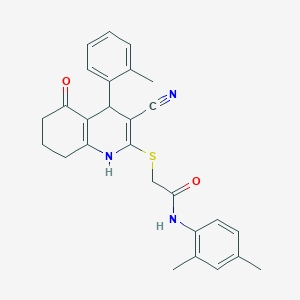

![ethyl 6-acetyl-2-(naphthalene-2-carbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2711818.png)

![N-[3-Oxo-3-(4-pyridazin-3-yl-1,4-diazepan-1-yl)propyl]prop-2-enamide](/img/structure/B2711821.png)

![2-({1-[2-(diethylamino)-2-oxoethyl]-1H-indol-3-yl}thio)-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2711824.png)

![6-Methoxy-thieno[2,3-b]quinoline-2-carboxylic acid](/img/structure/B2711827.png)